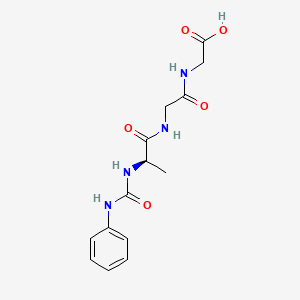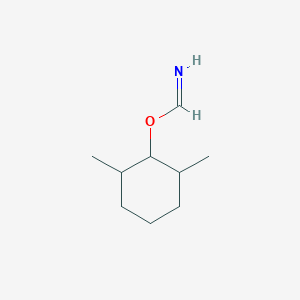
2,6-Dimethylcyclohexyl methanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylcyclohexyl methanimidate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and an imidate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylcyclohexyl methanimidate typically involves the reaction of 2,6-dimethylcyclohexanone with methanamine under specific conditions. The process can be summarized as follows:
Starting Materials: 2,6-Dimethylcyclohexanone and methanamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylcyclohexyl methanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2,6-Dimethylcyclohexyl methanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylcyclohexyl methanimidate involves its interaction with specific molecular targets. The imidate group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,6-Dimethylcyclohexanone: A precursor in the synthesis of 2,6-Dimethylcyclohexyl methanimidate.
2,6-Dimethylcyclohexyl methanamine: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific functional group and the resulting chemical properties.
Propiedades
Número CAS |
752928-21-5 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(2,6-dimethylcyclohexyl) methanimidate |
InChI |
InChI=1S/C9H17NO/c1-7-4-3-5-8(2)9(7)11-6-10/h6-10H,3-5H2,1-2H3 |
Clave InChI |
UNOICZBWTQFIKK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1OC=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


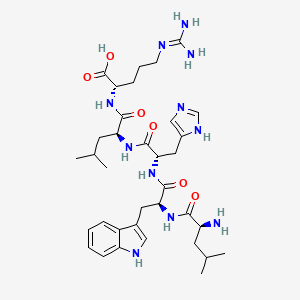
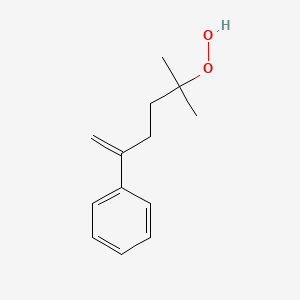
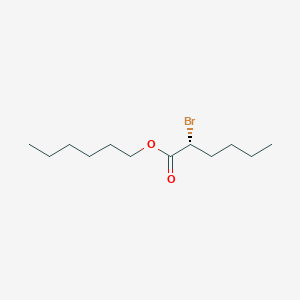
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
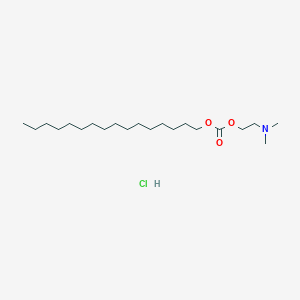

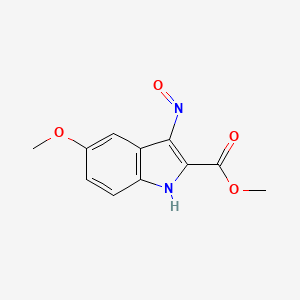

![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
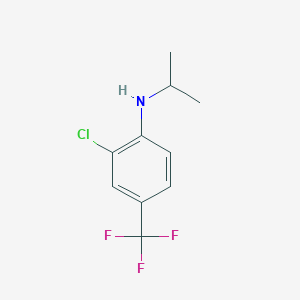
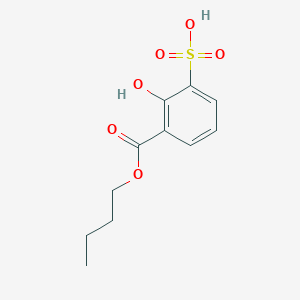
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
